molecular formula C9H13O4- B14731224 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate CAS No. 10441-93-7

6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate

Cat. No.: B14731224
CAS No.: 10441-93-7
M. Wt: 185.20 g/mol
InChI Key: TWANNYVQEQHQGK-UHFFFAOYSA-M
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Description

6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxo group (a carbonyl group) and an allyloxy group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate typically involves the esterification of hexanoic acid with allyl alcohol, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The oxidation step can be achieved using reagents like potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The allyloxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the allyloxy group can undergo reactions that modify its structure and activity. These interactions can influence various biochemical pathways and processes, making the compound of interest in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]: Similar in structure but with a benzoic acid moiety.

    (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate:

Uniqueness

6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties

Properties

IUPAC Name

6-oxo-6-prop-2-enoxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2H,1,3-7H2,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWANNYVQEQHQGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725290
Record name 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10441-93-7
Record name 6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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